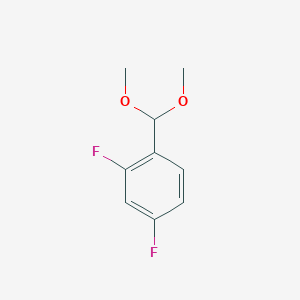

1-(Dimethoxymethyl)-2,4-difluorobenzene

Description

Properties

IUPAC Name |

1-(dimethoxymethyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-12-9(13-2)7-4-3-6(10)5-8(7)11/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCXOIPRVSWFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=C(C=C1)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597332 | |

| Record name | 1-(Dimethoxymethyl)-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144062-35-1 | |

| Record name | 1-(Dimethoxymethyl)-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Dimethoxymethyl)-2,4-difluorobenzene: A Key Building Block in Modern Drug Discovery

For Immediate Release

HARRISON, NJ – February 13, 2026 – This technical guide provides a comprehensive overview of 1-(Dimethoxymethyl)-2,4-difluorobenzene, a critical fluorinated building block for researchers, scientists, and professionals in the field of drug development. This document, authored from the perspective of a Senior Application Scientist, delves into the compound's synthesis, physicochemical properties, and its significant applications in medicinal chemistry, with a focus on its role as a precursor to vital pharmaceutical agents.

Introduction: The Strategic Importance of Fluorinated Intermediates

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] 1-(Dimethoxymethyl)-2,4-difluorobenzene, identified by the CAS number 144062-35-1 , is a versatile intermediate that provides a valuable scaffold for the synthesis of complex, fluorinated molecules. Its structure, featuring a difluorinated benzene ring and a protected aldehyde functional group (a dimethoxy acetal), makes it an ideal starting material for a variety of chemical transformations.

The dimethoxy acetal serves as a protecting group for the more reactive aldehyde, allowing for chemical modifications on other parts of the molecule without unintended reactions at the aldehyde position.[2][3] This protected aldehyde can be readily deprotected under acidic conditions to reveal the aldehyde, which can then participate in a wide range of subsequent reactions.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. While experimental data for 1-(Dimethoxymethyl)-2,4-difluorobenzene is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

Table 1: Physicochemical Properties of 1-(Dimethoxymethyl)-2,4-difluorobenzene and its Precursor

| Property | 1-(Dimethoxymethyl)-2,4-difluorobenzene | 2,4-Difluorobenzaldehyde (Precursor) |

| CAS Number | 144062-35-1 | 1550-35-2[5] |

| Molecular Formula | C₉H₁₀F₂O₂ | C₇H₄F₂O[5] |

| Molecular Weight | 188.17 g/mol | 142.10 g/mol [5] |

| Boiling Point | Not available | 65-66 °C at 17 mmHg |

| Melting Point | Not available | 2-3 °C |

| Density | Not available | 1.299 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.498 |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy protons, and the acetal proton. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methoxy protons would likely appear as a singlet, and the acetal proton as a singlet or a triplet depending on neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbons, and the acetal carbon. The signals for the aromatic carbons directly bonded to fluorine will appear as doublets due to carbon-fluorine coupling.[6]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of methoxy groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-O stretching vibrations for the acetal and C-F stretching vibrations, along with aromatic C-H and C=C stretching bands.

Synthesis and Mechanistic Pathways

The primary route to 1-(Dimethoxymethyl)-2,4-difluorobenzene involves the protection of its precursor, 2,4-difluorobenzaldehyde. This protection is a crucial step to mask the reactivity of the aldehyde group during subsequent synthetic transformations.

Synthesis of the Precursor: 2,4-Difluorobenzaldehyde

Several methods have been reported for the synthesis of 2,4-difluorobenzaldehyde.[7][8] One common approach involves the oxidation of 2,4-difluorotoluene. Another method is the formylation of 1,3-difluorobenzene.

Acetal Protection of 2,4-Difluorobenzaldehyde

The conversion of 2,4-difluorobenzaldehyde to 1-(Dimethoxymethyl)-2,4-difluorobenzene is achieved through an acetal formation reaction. This is typically carried out by reacting the aldehyde with methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 1-(Dimethoxymethyl)-2,4-difluorobenzene

-

To a solution of 2,4-difluorobenzaldehyde in methanol, add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).

-

The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by distillation under reduced pressure or column chromatography.

Applications in Drug Discovery and Development

The utility of 1-(Dimethoxymethyl)-2,4-difluorobenzene lies in its role as a precursor to more complex molecules with pharmaceutical applications. The protected aldehyde can be deprotected at a later stage in a synthetic sequence to participate in reactions such as reductive aminations, Wittig reactions, and aldol condensations.

The 2,4-difluorophenyl moiety is a key structural feature in several important drugs. The precursor, 2,4-difluorobenzaldehyde, is a known intermediate in the synthesis of the widely used antifungal agent fluconazole and the anti-AIDS drug dolutegravir .[7][9] This highlights the importance of 1-(Dimethoxymethyl)-2,4-difluorobenzene as a protected form of this critical building block, enabling more complex synthetic routes to novel drug candidates.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 1-(Dimethoxymethyl)-2,4-difluorobenzene and its precursors. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-(Dimethoxymethyl)-2,4-difluorobenzene is a valuable and versatile building block in the synthesis of complex fluorinated molecules for the pharmaceutical industry. Its protected aldehyde functionality allows for a wide range of chemical transformations, making it an important intermediate in the development of new drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its significance for researchers and scientists in the field of drug discovery.

References

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

-

PubChem. (n.d.). 1,4-Difluorobenzene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1,1-Dimethoxypropyl)-2,4-difluorobenzene. Retrieved from [Link]

-

Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. (n.d.). Retrieved from [Link]

-

HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 1,4-Difluorobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-difluoro-. Retrieved from [Link]

-

Molbase. (n.d.). 2,4-difluorobenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,4-Difluoronitrobenzene (CAS 446-35-5). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-difluoro-. Retrieved from [Link]

-

-

13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

-

ResearchGate. (n.d.). Cleavage of the Acetal Protecting Group. Retrieved from [Link]

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]

-

YouTube. (2018, May 5). Protecting Groups, Acetals, and Hemiacetals. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoronitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-dimethoxy-. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,4-Difluoro-1-methoxybenzene | CAS#:452-10-8. Retrieved from [Link]

-

National Institute of Justice. (2013, October 1). GC-MS and GC-IRD studies on the six-ring regioisomeric dimethoxybenzylpiperazines (DMBPs). Retrieved from [Link]

Sources

- 1. Benzene, 1,4-dimethoxy- [webbook.nist.gov]

- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Difluorobenzaldehyde 98 1550-35-2 [sigmaaldrich.com]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. guidechem.com [guidechem.com]

- 8. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(Dimethoxymethyl)-2,4-difluorobenzene: Synthesis, Properties, and Applications in Drug Development

Introduction

In the landscape of modern pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The 2,4-difluorophenyl motif, in particular, is a recurring structural feature in a number of successful therapeutic agents. This technical guide provides a comprehensive overview of 1-(dimethoxymethyl)-2,4-difluorobenzene, a key intermediate that serves as a protected form of the versatile building block, 2,4-difluorobenzaldehyde.

This document will delve into the physicochemical properties of 1-(dimethoxymethyl)-2,4-difluorobenzene, detail a robust synthetic route for its preparation, and explore its applications in the synthesis of pharmaceutically active compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of fluorinated intermediates in their synthetic endeavors.

Physicochemical Properties of 1-(Dimethoxymethyl)-2,4-difluorobenzene

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. Below is a summary of the key properties of 1-(dimethoxymethyl)-2,4-difluorobenzene.

| Property | Value | Source |

| Molecular Weight | 188.171 g/mol | [3] |

| Molecular Formula | C₉H₁₀F₂O₂ | [3] |

| CAS Number | 144062-35-1 | [3] |

| Physical State | Not available | [4] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | [4] |

Synthesis of 1-(Dimethoxymethyl)-2,4-difluorobenzene

The synthesis of 1-(dimethoxymethyl)-2,4-difluorobenzene is most logically achieved through a two-step process commencing with the formylation of 1,3-difluorobenzene to yield 2,4-difluorobenzaldehyde, followed by the protection of the aldehyde functional group as a dimethyl acetal.

Step 1: Synthesis of 2,4-Difluorobenzaldehyde from 1,3-Difluorobenzene

The introduction of a formyl group onto the 1,3-difluorobenzene ring can be accomplished via a Gattermann-Koch type reaction, utilizing carbon monoxide and a Lewis acid catalyst. This method provides a direct route to the key aldehyde intermediate.[5]

Caption: Synthesis of 2,4-Difluorobenzaldehyde.

Experimental Protocol: Gattermann-Koch Formylation of 1,3-Difluorobenzene [5]

-

Reaction Setup: In a high-pressure reactor, charge 1,3-difluorobenzene (1.0 molar equivalent) and aluminum chloride (AlCl₃, 1.0 molar equivalent).

-

Catalyst Addition: Introduce hydrogen chloride (HCl) gas to constitute approximately 1.0% of the total mass of the reaction mixture.

-

Carbon Monoxide Introduction: Pressurize the reactor with carbon monoxide (CO) to 1.5 MPa.

-

Reaction Conditions: Heat the reaction mixture to 60°C and maintain stirring for 20 hours.

-

Work-up: After cooling the reactor, carefully quench the reaction mixture with ice water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,4-difluorobenzaldehyde can be purified by vacuum distillation.

Self-Validation: The progress of the reaction can be monitored by Gas Chromatography (GC) to determine the conversion of 1,3-difluorobenzene. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against known standards for 2,4-difluorobenzaldehyde.

Step 2: Acetal Protection of 2,4-Difluorobenzaldehyde

The aldehyde functional group of 2,4-difluorobenzaldehyde is then protected as a dimethyl acetal using trimethyl orthoformate. This reaction is typically acid-catalyzed and proceeds with high efficiency.[6][7] The acetal serves to mask the reactive aldehyde during subsequent synthetic transformations where the aldehyde functionality would be incompatible with the reaction conditions.[8]

Caption: Synthesis of 1-(Dimethoxymethyl)-2,4-difluorobenzene.

Experimental Protocol: Dimethyl Acetal Formation [6][7]

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-difluorobenzaldehyde (1.0 molar equivalent) in methanol.

-

Reagent Addition: Add trimethyl orthoformate (1.1-1.5 molar equivalents) to the solution.

-

Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like copper(II) tetrafluoroborate hydrate).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

-

Work-up: Neutralize the acid catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate).

-

Extraction: Extract the mixture with an organic solvent such as diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(dimethoxymethyl)-2,4-difluorobenzene. Further purification can be achieved by vacuum distillation.

Self-Validation: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC, observing the disappearance of the starting aldehyde. The structure of the final product should be confirmed by spectroscopic analysis. The absence of the characteristic aldehyde proton signal (around 10 ppm) in the ¹H NMR spectrum and the appearance of signals corresponding to the methoxy and acetal protons would confirm the successful formation of the desired product.

Applications in Drug Development

While specific examples detailing the direct use of 1-(dimethoxymethyl)-2,4-difluorobenzene in the synthesis of marketed drugs are not prevalent in publicly accessible literature, the strategic importance of its deprotected form, 2,4-difluorobenzaldehyde, is well-documented.[9] This aldehyde is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent fluconazole.[9]

The 2,4-difluorophenyl group is a key pharmacophore that can enhance the biological activity and pharmacokinetic properties of a drug molecule.[10] The presence of two fluorine atoms can block metabolic oxidation at those positions, thereby increasing the drug's half-life. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and influence intermolecular interactions with target proteins.[2]

1-(Dimethoxymethyl)-2,4-difluorobenzene serves as a stable, protected precursor to 2,4-difluorobenzaldehyde. This protection strategy is crucial in multi-step syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule undergo chemical transformations that would otherwise react with the aldehyde. The acetal can be readily deprotected under mild acidic conditions to regenerate the aldehyde at the desired stage of the synthesis.[6]

Safety and Handling

Conclusion

1-(Dimethoxymethyl)-2,4-difluorobenzene is a valuable synthetic intermediate with a significant, albeit indirect, role in pharmaceutical development. Its primary function is to serve as a stable, protected form of the highly useful building block, 2,4-difluorobenzaldehyde. The synthetic route to this compound is straightforward, involving the formylation of 1,3-difluorobenzene followed by acetal protection. The strategic use of this protected aldehyde allows for the incorporation of the beneficial 2,4-difluorophenyl moiety into complex molecular architectures, ultimately contributing to the discovery and development of new therapeutic agents. Further research into the direct applications and experimental properties of 1-(dimethoxymethyl)-2,4-difluorobenzene would be beneficial for expanding its utility in organic synthesis and medicinal chemistry.

References

-

PrepChem.com. (n.d.). Synthesis of 2,4-difluorobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene.

-

ResearchGate. (n.d.). Acetalization of benzaldehyde (1) with ethanol in the presence of... Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxy-2-fluorobenzene, 99%. Retrieved from [Link]

-

Fiveable. (n.d.). Trimethyl orthoformate Definition - Organic Chemistry II Key Term. Retrieved from [Link]

-

ResearchGate. (2025, August 6). An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane. Retrieved from [Link]

-

Blog. (2025, July 28). What is the role of fluorinated pharmaceutical intermediates in drug development? Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

-

Blog. (n.d.). The Role of Fluorinated Intermediates in Modern Drug Discovery. Retrieved from [Link]

-

MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

Blog. (n.d.). The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Blog. (2025, November 5). What are the potential applications of fluorinated pharmaceutical intermediates in emerging drug fields? Retrieved from [Link]

-

MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Difluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

-

The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

- Google Patents. (n.d.). US4847442A - Process for the preparation of difluorobenzenes.

-

PMC. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

Molbase. (n.d.). 2,4-difluorobenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,4-Difluoronitrobenzene (CAS 446-35-5). Retrieved from [Link]

-

Organic and Pharmaceutical Chemistry Journal. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. What are the potential applications of fluorinated pharmaceutical intermediates in emerging drug fields? - Blog [sinoshiny.com]

- 3. molbase.com [molbase.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. fiveable.me [fiveable.me]

- 9. Page loading... [guidechem.com]

- 10. What is the role of fluorinated pharmaceutical intermediates in drug development? - Blog [sinoshiny.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Chemical Properties of 1-(Dimethoxymethyl)-2,4-difluorobenzene

This guide offers a detailed exploration of 1-(Dimethoxymethyl)-2,4-difluorobenzene, a key synthetic intermediate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core chemical properties, reactivity, and practical applications, grounding theoretical knowledge in established experimental protocols.

Molecular Identity and Physicochemical Characteristics

Nomenclature and Core Identifiers

1-(Dimethoxymethyl)-2,4-difluorobenzene is an acetal derivative of 2,4-difluorobenzaldehyde. The dimethoxymethyl group serves as a stable protecting group for the aldehyde functionality, allowing for chemical manipulations on other parts of the molecule without affecting the latent aldehyde.

| Property | Value |

| IUPAC Name | 1-(Dimethoxymethyl)-2,4-difluorobenzene |

| CAS Number | 144062-35-1 |

| Molecular Formula | C₉H₁₀F₂O₂ |

| Molecular Weight | 188.17 g/mol |

| SMILES | COC(C1=C(C=C(C=C1)F)F)OC |

Structural Representation

The molecule consists of a benzene ring substituted with two fluorine atoms at positions 2 and 4, and a dimethoxymethyl group at position 1. The fluorine atoms are strong electron-withdrawing groups, which significantly influences the electronic properties and reactivity of the aromatic ring.

Caption: 2D structure of 1-(Dimethoxymethyl)-2,4-difluorobenzene.

Spectroscopic and Analytical Profile

The structural features of 1-(Dimethoxymethyl)-2,4-difluorobenzene give rise to a distinct spectroscopic signature, which is crucial for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic, methoxy, and acetal protons.

-

Aromatic Protons (δ ≈ 6.8-7.5 ppm): The three protons on the difluorinated ring will appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

Acetal Proton (δ ≈ 5.4 ppm): A singlet corresponding to the single proton on the carbon atom bonded to two oxygens.

-

Methoxy Protons (δ ≈ 3.3 ppm): A singlet integrating to six protons from the two equivalent methoxy groups.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic and aliphatic carbons.

-

Aromatic Carbons (δ ≈ 100-165 ppm): The signals for the aromatic carbons will exhibit splitting due to carbon-fluorine (C-F) coupling, with the carbons directly bonded to fluorine showing the largest coupling constants.

-

Acetal Carbon (δ ≈ 101-103 ppm): The carbon of the dimethoxymethyl group.

-

Methoxy Carbons (δ ≈ 53-55 ppm): The carbons of the two methoxy groups.

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

C-F Stretching: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹.

-

C-O Stretching: Characteristic bands for the acetal C-O bonds will appear in the 1050-1150 cm⁻¹ range.

-

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals from the methoxy groups will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for determining the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 188.

-

Key Fragmentation Pathways: A primary fragmentation pathway involves the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion at m/z 157. Subsequent loss of formaldehyde (CH₂O) can lead to a fragment at m/z 127, corresponding to the 2,4-difluorobenzoyl cation.

Chromatographic Analysis

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is an excellent method for assessing the purity of 1-(Dimethoxymethyl)-2,4-difluorobenzene due to its volatility and thermal stability.[1][2] High-performance liquid chromatography (HPLC) can also be employed for purity analysis.

Reactivity and Synthetic Applications

The Acetal as a Protected Aldehyde

The primary utility of 1-(Dimethoxymethyl)-2,4-difluorobenzene lies in the dimethoxymethyl group's function as a protecting group for an aldehyde. Acetals are generally stable under neutral or basic conditions but are readily hydrolyzed to the corresponding aldehyde under acidic conditions. This differential reactivity is fundamental to its role in multi-step organic synthesis.

The hydrolysis mechanism involves the protonation of one of the methoxy oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the final aldehyde product, 2,4-difluorobenzaldehyde.

Synthesis of 2,4-Difluorobenzaldehyde

The conversion of 1-(Dimethoxymethyl)-2,4-difluorobenzene to 2,4-difluorobenzaldehyde is a cornerstone reaction. 2,4-Difluorobenzaldehyde is a critical building block in the synthesis of numerous pharmaceuticals and agrochemicals.[3][4] Its applications include the synthesis of antifungal agents like fluconazole, kinase inhibitors for anticancer therapies, and various fluorinated nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol details a standard laboratory procedure for the deprotection of 1-(Dimethoxymethyl)-2,4-difluorobenzene.

Materials:

-

1-(Dimethoxymethyl)-2,4-difluorobenzene

-

Acetone (or Tetrahydrofuran)

-

Hydrochloric Acid (e.g., 2M HCl)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Ethyl Acetate (or Diethyl Ether)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(Dimethoxymethyl)-2,4-difluorobenzene (1.0 eq) in a suitable solvent like acetone or THF (approx. 5-10 mL per gram of starting material).

-

Acid Addition: To the stirred solution, add an aqueous solution of a strong acid, such as 2M HCl (approx. 2-3 eq), at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 1-4 hours).

-

Workup - Quenching: Once the reaction is complete, carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4-difluorobenzaldehyde.

-

Purification: If necessary, the crude product can be purified by vacuum distillation to obtain high-purity 2,4-difluorobenzaldehyde.

Caption: Experimental workflow for the hydrolysis of the acetal.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(Dimethoxymethyl)-2,4-difluorobenzene and its reaction products.

-

Hazard Classification: While specific GHS classification for the acetal is not universally available, related compounds like 2-fluoro-1,4-dimethoxybenzene are classified as irritants.[6][7] The hydrolysis product, 2,4-difluorobenzaldehyde, is a flammable liquid and an irritant.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

1-(Dimethoxymethyl)-2,4-difluorobenzene is a valuable and versatile intermediate in organic synthesis. Its primary chemical property of interest is its role as a stable, acid-labile protected form of 2,4-difluorobenzaldehyde. This feature allows for its strategic use in the construction of complex, fluorine-containing molecules that are of significant interest in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective application in research and development.

References

-

Knowledge. (2025, August 27). Applications Of 2,4-Difluorobenzaldehyde (CAS:1550-35-2). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-difluorobenzaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxy-2-fluorobenzene, 99%. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Mastering Chemical Synthesis: A Deep Dive into 2,4-Difluorobenzaldehyde Production and Quality. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Difluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

- Google Patents. (n.d.). Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SlidePlayer. (n.d.). Interpreting simple 1H-NMR spectra. Retrieved from [Link]

-

LECO Corporation. (n.d.). Characterization of PFAS Chemicals in Anti-Fog Solutions Using Gas Chromatography, and High-Resolution Time-of-Flight Mass Spectrometry. Retrieved from [Link]

-

Shimadzu. (n.d.). Application News AD-0073. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-difluoro-. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 2,4-Difluoro-1-methoxybenzene. Retrieved from [Link]

-

Fluorine notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[9]. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-difluoro-. Retrieved from [Link]

-

LCGC International. (2025, March 25). The Role of SPME Combined with GC–MS for PFAS Analysis. Retrieved from [Link]

-

PMC. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Retrieved from [Link]

-

LECO. (n.d.). Differential Analysis of Perfumes with GC-TOFMS. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]

-

LCGC International. (n.d.). GC–MS Analysis of PFAS Expands Knowledge of Toxicokinetic Data. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-2,4-difluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]

-

PMC. (2021, March 23). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-dimethoxy-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-dimethoxy-. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. jecibiochem.com [jecibiochem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

A Spectroscopic Guide to 1-(Dimethoxymethyl)-2,4-difluorobenzene: An In-depth Technical Analysis

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(Dimethoxymethyl)-2,4-difluorobenzene, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds, ensuring a robust framework for compound identification and quality assessment.

Introduction

1-(Dimethoxymethyl)-2,4-difluorobenzene, also known as 2,4-difluorobenzaldehyde dimethyl acetal, is a protected form of the highly reactive 2,4-difluorobenzaldehyde. The acetal functional group serves as a crucial protecting group in multi-step organic syntheses, allowing for selective reactions at other sites of the molecule. Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. This guide elucidates the expected spectroscopic signature of 1-(Dimethoxymethyl)-2,4-difluorobenzene, providing a valuable reference for its synthesis and application.

Molecular Structure and Key Features

The structure of 1-(Dimethoxymethyl)-2,4-difluorobenzene features a benzene ring substituted with two fluorine atoms at positions 2 and 4, and a dimethoxymethyl group at position 1. This substitution pattern gives rise to a unique and predictable set of spectroscopic data.

Caption: Molecular structure of 1-(Dimethoxymethyl)-2,4-difluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-(Dimethoxymethyl)-2,4-difluorobenzene, with a focus on the influence of the fluorine substituents on chemical shifts and coupling constants.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(Dimethoxymethyl)-2,4-difluorobenzene is expected to show distinct signals for the methoxy, acetal, and aromatic protons. The aromatic region will be particularly informative due to the characteristic splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 300 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.35 | s | 6H | -OCH₃ |

| ~5.45 | s | 1H | -CH(OCH₃)₂ |

| ~6.80-7.00 | m | 2H | Ar-H |

| ~7.40-7.60 | m | 1H | Ar-H |

Interpretation and Causality:

-

Methoxy Protons (-OCH₃): A sharp singlet is predicted around 3.35 ppm, integrating to six protons. This is consistent with the chemical environment of methoxy groups attached to an acetal carbon.

-

Acetal Proton (-CH(OCH₃)₂): A singlet is expected near 5.45 ppm for the acetal proton. Its downfield shift is due to the deshielding effect of the two adjacent oxygen atoms.

-

Aromatic Protons (Ar-H): The three aromatic protons will appear as complex multiplets in the region of 6.80-7.60 ppm. The fluorine atoms significantly influence their chemical shifts and splitting patterns. The proton at C6 will be coupled to the protons at C5 and C3, as well as the fluorine at C2. The proton at C5 will be coupled to the proton at C6 and the fluorine at C4. The proton at C3 will be coupled to the proton at C6 and the fluorine atoms at C2 and C4. This complex coupling will likely result in overlapping multiplets that may require higher field instrumentation or simulation for full resolution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The presence of fluorine atoms leads to characteristic C-F coupling, which is a powerful diagnostic tool.

Experimental Protocol:

For ¹³C NMR, a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used, and the spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). Proton decoupling is employed to simplify the spectrum to a series of singlets, though C-F coupling will still be observed.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |

| ~53.0 | -OCH₃ | |

| ~101.0 | -CH(OCH₃)₂ | |

| ~104.5 | dd, ¹JCF ≈ 25 Hz, ³JCF ≈ 4 Hz | C3 |

| ~111.5 | dd, ²JCF ≈ 21 Hz, ⁴JCF ≈ 4 Hz | C5 |

| ~127.0 | dd, ²JCF ≈ 15 Hz, ⁴JCF ≈ 2 Hz | C1 |

| ~132.0 | dd, ³JCF ≈ 9 Hz, ⁵JCF ≈ 2 Hz | C6 |

| ~160.5 | dd, ¹JCF ≈ 250 Hz, ³JCF ≈ 12 Hz | C2 |

| ~163.0 | dd, ¹JCF ≈ 250 Hz, ³JCF ≈ 12 Hz | C4 |

Interpretation and Causality:

-

Aliphatic Carbons: The methoxy carbons (-OCH₃) are expected around 53.0 ppm, and the acetal carbon (-CH(OCH₃)₂) should appear at approximately 101.0 ppm.

-

Aromatic Carbons: The aromatic carbons will exhibit splitting due to coupling with the fluorine atoms. The carbons directly bonded to fluorine (C2 and C4) will show large one-bond coupling constants (¹JCF) of around 250 Hz. The other aromatic carbons will display smaller two-, three-, and four-bond C-F couplings, providing definitive evidence for the substitution pattern. The provided coupling constants are estimates based on data for similar fluorinated aromatic compounds.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

The IR spectrum can be obtained using a neat liquid film of the compound between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2990-2820 | Medium-Strong | Aliphatic C-H Stretch (-CH₃, -CH) |

| 1615, 1500 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1280-1200 | Strong | C-F Stretch |

| 1150-1050 | Strong | C-O Stretch (Acetal) |

Interpretation and Causality:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons.

-

C=C Aromatic Ring Stretching: Absorptions corresponding to the stretching of the carbon-carbon double bonds in the benzene ring are expected in the 1615-1500 cm⁻¹ region.

-

C-F Stretching: Strong absorption bands in the 1280-1200 cm⁻¹ region are indicative of the C-F bonds.

-

C-O Stretching: The most intense bands in the spectrum are likely to be the C-O stretching vibrations of the acetal group, appearing in the 1150-1050 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source. For EI, a standard electron energy of 70 eV is used.

Predicted Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 188 | Moderate | [M]⁺ (Molecular Ion) |

| 157 | High | [M - OCH₃]⁺ |

| 141 | Low | [M - OCH₃ - O]⁺ or [M - CH(OCH₃)]⁺ |

| 127 | High | [C₇H₅F₂]⁺ |

| 75 | Very High | [CH(OCH₃)₂]⁺ |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 188, corresponding to the molecular weight of the compound.

-

Fragmentation Pathway: The primary fragmentation pathway is anticipated to be the loss of a methoxy radical (-OCH₃) to form a stable oxonium ion at m/z 157. Further fragmentation could involve the loss of the entire dimethoxymethyl group to give the 2,4-difluorobenzyl cation at m/z 127. A very prominent peak is expected at m/z 75, corresponding to the [CH(OCH₃)₂]⁺ fragment, which is a characteristic fragment for dimethyl acetals.[2]

Caption: Predicted major fragmentation pathway for 1-(Dimethoxymethyl)-2,4-difluorobenzene in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a detailed and predictive framework for the characterization of 1-(Dimethoxymethyl)-2,4-difluorobenzene. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful toolkit for confirming the structure and purity of this important synthetic intermediate. The characteristic C-F couplings in the NMR spectra and the predictable fragmentation pattern in the mass spectrum are particularly diagnostic. This guide serves as a valuable resource for scientists working with this compound, enabling confident and accurate analysis.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

-

PubChem. (n.d.). Benzaldehyde dimethyl acetal. Retrieved February 13, 2026, from [Link]

-

NIST. (n.d.). 2,4-Difluorobenzaldehyde. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Difluorobenzene. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Difluorobenzene. Retrieved February 13, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 1,2-Difluorobenzene. Retrieved February 13, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1,4-difluoro-. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 1-(1,1-Dimethoxypropyl)-2,4-difluorobenzene. Retrieved February 13, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1,2-difluoro-. Retrieved February 13, 2026, from [Link]

-

Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. (2022). PMC. Retrieved February 13, 2026, from [Link]

-

Spectroscopic and Crystal Field Consequences of Fluoride Binding by [Yb⋅DTMA]3+ in Aqueous Solution. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][3][4][5][6]dioxadiazacyclotetracosine-1,7,22(4H - )-trione, 16-fluoro-8,9,14,15,16,17,24,25,26,26a-decahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-, (3R,4R,5E,10E,12E,14S,16R,26aR)-. Retrieved February 13, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1,2-dimethoxy-. Retrieved February 13, 2026, from [Link]

-

3H-3a,7-Methanoazulene, 2,4,5,6,7,8-hexahydro-1,4,9,9-tetramethyl-, [3aR-(3aα,4β,7α)]-. (n.d.). NIST. Retrieved February 13, 2026, from [Link]

-

NIST. (n.d.). 2,4-Difluoronitrobenzene. Retrieved February 13, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(Dimethoxymethyl)-2,4-difluorobenzene from 2,4-Difluorotoluene

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(dimethoxymethyl)-2,4-difluorobenzene, a valuable benzaldehyde derivative used as a building block in the development of pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, 2,4-difluorotoluene, and proceeds through a robust, two-step sequence involving benzylic bromination and subsequent conversion to the dimethyl acetal. This document elucidates the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and presents critical data in a clear, accessible format. The guide is intended for researchers, chemists, and process development professionals who require a reliable and well-understood pathway to this important chemical intermediate.

Introduction and Strategic Overview

1-(Dimethoxymethyl)-2,4-difluorobenzene serves as a protected form of 2,4-difluorobenzaldehyde. The acetal functional group is stable under a variety of reaction conditions, particularly those involving nucleophiles or bases, making it an ideal protecting group. This allows for chemical modifications on other parts of the molecule before deprotection to reveal the reactive aldehyde.

The synthetic strategy detailed herein is designed for efficiency and selectivity, transforming the inert methyl group of 2,4-difluorotoluene into the target dimethoxymethyl functionality. The pathway is dissected into two primary transformations:

-

Benzylic Bromination: Selective halogenation of the benzylic position of 2,4-difluorotoluene to yield 1-(bromomethyl)-2,4-difluorobenzene.

-

Oxidative Acetalization: Conversion of the resulting benzyl bromide into 1-(dimethoxymethyl)-2,4-difluorobenzene. This is most effectively achieved via an intermediate aldehyde, 2,4-difluorobenzaldehyde, which is then protected.

This multi-step approach ensures high yields and avoids undesirable side reactions, such as electrophilic aromatic substitution on the electron-rich difluorinated ring.

Figure 1: Overall synthetic pathway from 2,4-difluorotoluene.

Step 1: Free-Radical Benzylic Bromination

The initial and most critical step is the selective functionalization of the methyl group. Direct bromination with Br₂ would likely lead to a mixture of products, including unwanted aromatic ring bromination. Therefore, a free-radical pathway targeting the benzylic position is employed.

Mechanism and Rationale for Reagent Selection

The reaction proceeds via a free-radical chain mechanism.[1][2] The benzylic C-H bonds are significantly weaker than other alkyl C-H bonds, and the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring, making this position uniquely reactive to radical abstraction.[1][3]

Reagent of Choice: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination.[3][4] Its primary advantage is maintaining a low, steady-state concentration of molecular bromine (Br₂) and bromine radicals (Br•) throughout the reaction.[1][4] This is achieved through the reaction of NBS with the HBr byproduct generated during the propagation step. This low concentration is crucial to favor the radical pathway over competitive ionic pathways like electrophilic addition to the aromatic ring.[4]

The mechanism involves three key stages:

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, homolytically cleaves to start the radical chain.[1][5]

-

Propagation: A bromine radical abstracts a benzylic hydrogen from 2,4-difluorotoluene, forming a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (generated in situ) to form the product, 1-(bromomethyl)-2,4-difluorobenzene, and a new bromine radical.[1][6]

-

Termination: The reaction concludes when two radicals combine.[2]

Experimental Protocol: Benzylic Bromination

Materials and Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for work-up

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2,4-Difluorotoluene | 128.13 | 10.0 g (78.0 mmol) | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 14.6 g (82.0 mmol) | 1.05 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.64 g (3.9 mmol) | 0.05 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |

Note on Solvent Choice: Carbon tetrachloride is a traditional solvent for this reaction but is toxic and environmentally harmful. Alternatives like acetonitrile or PhCF₃ have been shown to be effective.[3]

Procedure:

-

To a dry 500 mL round-bottom flask under an inert atmosphere, add 2,4-difluorotoluene (1.0 eq), N-Bromosuccinimide (1.05 eq), and carbon tetrachloride (200 mL).

-

Add the radical initiator, AIBN (0.05 eq), to the mixture.

-

Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats.

-

Continue refluxing for 2-4 hours or until TLC/GC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the solid succinimide and wash the solid with a small portion of cold CCl₄.

-

Combine the filtrates and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 1-(bromomethyl)-2,4-difluorobenzene as a pale yellow oil. This product is often used in the next step without further purification.

Step 2: Conversion to 1-(Dimethoxymethyl)-2,4-difluorobenzene

The benzyl bromide is a versatile intermediate. The most reliable method to convert it to the target dimethyl acetal is a two-stage process: oxidation to the aldehyde followed by acid-catalyzed acetal formation.

Oxidation to 2,4-Difluorobenzaldehyde (Kornblum Oxidation)

The Kornblum oxidation is a mild and efficient method for converting activated alkyl halides, such as benzyl bromides, into aldehydes using dimethyl sulfoxide (DMSO) as the oxidant.[7]

Mechanism: The benzyl bromide is treated with DMSO. The initial step is a nucleophilic substitution where the oxygen atom of DMSO displaces the bromide, forming an alkoxysulfonium salt.[7] A weak base, such as sodium bicarbonate or triethylamine, facilitates an elimination reaction to yield the aldehyde, dimethyl sulfide, and the protonated base.

Acetal Formation

The formation of an acetal from an aldehyde and an alcohol is an equilibrium reaction catalyzed by acid. To drive the reaction to completion, it is necessary to remove the water that is formed as a byproduct, typically by using a dehydrating agent or a Dean-Stark apparatus.

Mechanism: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal. The hemiacetal's hydroxyl group is then protonated, allowing it to leave as water and form a resonance-stabilized oxonium ion. A second molecule of methanol attacks this intermediate, and subsequent deprotonation yields the stable dimethyl acetal.

Experimental Protocol: One-Pot Oxidation and Acetalization

This protocol combines the oxidation and acetal formation into a streamlined workflow.

Materials and Equipment:

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Crude 1-(bromomethyl)-2,4-difluorobenzene | 207.02 | (from 78.0 mmol) | 1.0 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 150 mL | Solvent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 13.1 g (156 mmol) | 2.0 |

| Methanol (MeOH) | 32.04 | 250 mL | Solvent/Reagent |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 1.3 g (7.8 mmol) | 0.1 |

Procedure:

-

Charge the crude 1-(bromomethyl)-2,4-difluorobenzene and sodium bicarbonate (2.0 eq) into a flask containing DMSO (150 mL).

-

Heat the mixture to 130-140°C for 1 hour. Monitor the formation of 2,4-difluorobenzaldehyde by TLC or GC.

-

After the oxidation is complete, cool the reaction mixture to below 60°C.

-

Carefully add methanol (250 mL) followed by the acid catalyst, p-toluenesulfonic acid (0.1 eq).

-

Heat the mixture to reflux (approx. 65-70°C) for 3-5 hours. The removal of water is not strictly necessary due to the large excess of methanol driving the equilibrium.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing 500 mL of cold water.

-

Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 150 mL).

-

Combine the organic extracts and wash with a 5% sodium bicarbonate solution (2 x 100 mL) to remove any remaining acid, followed by a brine wash (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford pure 1-(dimethoxymethyl)-2,4-difluorobenzene as a colorless liquid.

Figure 2: Detailed experimental workflow for the two-step synthesis.

Characterization

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure. The ¹H NMR of the final product should show a characteristic singlet for the methoxy protons (~3.3 ppm) and a singlet for the acetal proton (~5.4 ppm), in addition to the aromatic signals.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To monitor the disappearance of the C=O stretch of the aldehyde intermediate (~1700 cm⁻¹) and the appearance of C-O stretches of the acetal (~1100-1050 cm⁻¹).

Safety and Handling

-

2,4-Difluorotoluene: Flammable liquid and skin/eye irritant.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood and avoid inhalation.

-

AIBN: Thermally unstable; can decompose exothermically. Store in a cool place and avoid heating without solvent.

-

Carbon Tetrachloride: Highly toxic and a suspected carcinogen. Use with extreme caution in a well-ventilated fume hood. Consider safer alternatives.

-

1-(bromomethyl)-2,4-difluorobenzene: This is a lachrymator and should be handled with care in a fume hood.

-

DMSO: Can enhance skin absorption of other chemicals. Wear appropriate gloves.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

References

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Vaia. (n.d.). Benzyl bromide. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

CSIRO Publishing. (2016, July 18). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry. Retrieved from [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

Professor Heath's Chemistry Channel. (2012, April 19). Organic Mechanism - Benzylic Bromination NBS Radical 001. YouTube. Retrieved from [Link]

-

designer-drug.com. (n.d.). The synthesis of aromatic aldehydes. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

-

YouTube. (2022, September 29). Preparation of Benzaldehydes, Part 3: From Methyl Arenes. Retrieved from [Link]

- Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes.

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by benzylic oxidation. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Pearson. (2024, June 12). Propose a mechanism for the reaction of benzyl bromide with ethanol under heat. Retrieved from [Link]

-

Science. (1994, January 14). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Retrieved from [Link]

-

YouTube. (2023, November 5). Predicting the Product For a Free Radical Halogenation Reaction. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Free radical substitution in aliphatic compounds. Part XXVI. The gas-phase bromination of halogenocycloalkanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

-

YouTube. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link]

Sources

- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

Core Safety & Handling Protocols for 1-(Dimethoxymethyl)-2,4-difluorobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Profile

1-(Dimethoxymethyl)-2,4-difluorobenzene is an aromatic acetal that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other complex molecules. Its structure, featuring a difluorinated benzene ring, makes it a precursor for introducing fluorine atoms into target structures, a common strategy for modulating metabolic stability and binding affinity. The dimethoxymethyl group acts as a protected aldehyde, which can be deprotected under specific conditions to yield the reactive 2,4-difluorobenzaldehyde.

While its utility is significant, a comprehensive understanding of its chemical properties and associated hazards is paramount for safe handling in a laboratory setting. This guide provides a detailed overview of the safety protocols, risk mitigation strategies, and emergency procedures necessary for working with this compound. The toxicological properties of this specific substance have not been fully investigated, which necessitates a cautious approach, treating it as a potentially hazardous material.[1]

Table 1.1: Physicochemical Properties of 1-(Dimethoxymethyl)-2,4-difluorobenzene and Related Compounds

| Property | 1-(Dimethoxymethyl)-2,4-difluorobenzene (Computed) | 1,2-Difluorobenzene | 2,4-Dimethoxybenzaldehyde |

| Molecular Formula | C₉H₁₀F₂O₂ | C₆H₄F₂[2] | C₉H₁₀O₃ |

| Molecular Weight | 188.17 g/mol | 114.09 g/mol [2] | 166.17 g/mol |

| Appearance | Not explicitly documented; likely a liquid or low-melting solid. | Colorless liquid[2] | White to light yellow crystalline powder |

| Boiling Point | Not explicitly documented. | 92 °C (198 °F)[2] | 280-281 °C |

| Flash Point | Not explicitly documented. | 2 °C[3] | 146 °C |

| Solubility | Expected to be soluble in organic solvents. | Insoluble in water (1.14 g/L)[2] | Slightly soluble in water. |

Note: Some data for the title compound is computed or extrapolated due to a lack of specific experimental documentation. The properties of related compounds are provided for context and risk assessment.

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with 1-(Dimethoxymethyl)-2,4-difluorobenzene are derived from its structural components: the difluorinated aromatic ring and the acetal functional group. Based on data from analogous compounds, it should be treated as a substance that causes skin, eye, and respiratory tract irritation.[1][4][5]

Primary Routes of Exposure

-

Inhalation: Vapors or aerosols may cause respiratory tract irritation.[1]

-

Skin Contact: May cause skin irritation.[1][4][5] Prolonged contact should be avoided.

-

Eye Contact: Poses a risk of serious eye irritation.[1][4][5]

-

Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[1]

Chemical Reactivity and Stability

-

Incompatibility: This compound is incompatible with strong oxidizing agents and strong bases.[5][6]

-

Hydrolysis Sensitivity: A critical, yet often overlooked, hazard is the compound's nature as an acetal. In the presence of acidic conditions (including ambient moisture over time or acidic waste streams), it can hydrolyze to form 2,4-difluorobenzaldehyde and two equivalents of methanol.

-

2,4-Difluorobenzaldehyde: An irritant.

-

Methanol: A toxic alcohol with risks of systemic toxicity, including blindness and death, upon significant exposure.

-

This hydrolysis pathway underscores the importance of storing the compound in a dry, inert environment and carefully considering quenching and waste disposal procedures.

Caption: Decision workflow for selecting appropriate PPE.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is crucial to minimize risk.

Handling Procedures

-

Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is donned correctly.

-

Aliquotting: If working from a large container, transfer the required amount to a smaller, labeled secondary container inside the fume hood. This minimizes the risk of contaminating the main stock.

-

Avoid Aerosolization: Use caution when transferring the material to avoid splashing or creating aerosols. [7]4. Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water, even if no direct contact is suspected. [1][7]Remove contaminated clothing immediately and launder before reuse. [1]

Storage Requirements

-

Container: Store in a tightly closed container to prevent moisture ingress and vapor escape. [1][6]Containers that have been opened must be carefully resealed. [8]2. Location: Store in a cool, dry, and well-ventilated area designated for chemical storage. [1][6]3. Segregation: Store away from incompatible substances such as strong oxidizing agents and acids. [1][5][6]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention. [1][4]* Skin Contact: Remove all contaminated clothing. [9]Immediately flush the affected skin area with plenty of soap and water for at least 15 minutes. [1][4]Seek medical attention if irritation develops or persists. [1]* Inhalation: Move the affected person to fresh air at once. [1]If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. [1]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. [1]If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. [1]Never give anything by mouth to an unconscious person. [1]Seek immediate medical attention.

Spill Response

The response procedure depends on the scale of the spill.

-

Minor Spill (e.g., <100 mL, contained in a fume hood):

-

Alert personnel in the immediate area.

-

Ensure proper PPE is worn, including double gloves and eye/face protection.

-

Contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. [3] 4. Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal. [6] 5. Decontaminate the spill area with soap and water, followed by a final wipe-down.

-

Dispose of all contaminated materials (gloves, pads, etc.) as hazardous waste.

-

-

Major Spill (e.g., >1 L, outside of containment, or any spill you are not equipped/trained to handle):

-

Evacuate the immediate area, alerting others as you leave. [10][9] 2. If the material is flammable, turn off all nearby ignition sources if it is safe to do so. [10] 3. Close the laboratory doors to contain vapors.

-

From a safe location, call your institution's emergency services (e.g., EH&S) or 911. [10][11] 5. Provide details about the spilled chemical, quantity, and location.

-

Caption: Decision tree for chemical spill response.

Section 6: Waste Disposal

All waste containing 1-(Dimethoxymethyl)-2,4-difluorobenzene, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste. [12]

-

Collection: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.

-

Labeling: Ensure the label includes the full chemical name and associated hazards (e.g., "Irritant," "Flammable Liquid" if applicable).

-

Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EH&S) department in accordance with all local, state, and federal regulations. [6][12]Do not pour this chemical down the drain. [7]

References

- Material Safety Data Sheet - 1,4-Dimethoxy-2-fluorobenzene, 99%. Cole-Parmer. (URL not available for direct linking, refer to supplier for current SDS)

-

Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health and Human Services. [Link]

-

Spill Control/Emergency Response - EHSO Manual. University of Oklahoma Health Sciences Center. [Link]

-

PPE and Safety for Chemical Handling. ACS Material. [Link]

-

Essential Chemical PPE. Trimaco. [Link]

-

Recommended PPE to handle chemicals. Bernardo Ecenarro (BESA). [Link]

-

SPILLS EMERGENCY STANDARD OPERATIONAL PROCEDURE. Meakins-Christie Laboratories. [Link]

-

Emergency and Spill Response Procedures. Auburn University. [Link]

-

Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

-

Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

- Material Safety Data Sheet - 1,4-Difluorobenzene, 99+%. Cole-Parmer. (URL not available for direct linking, refer to supplier for current SDS)

-

1,2-Difluorobenzene - Wikipedia. Wikipedia. [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 11. cws.auburn.edu [cws.auburn.edu]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 1-(Dimethoxymethyl)-2,4-difluorobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 1-(dimethoxymethyl)-2,4-difluorobenzene in various organic solvents. In the absence of extensive published solubility data for this specific compound, this document serves as a procedural whitepaper, equipping researchers, scientists, and drug development professionals with the foundational principles and detailed methodologies required to generate reliable solubility profiles. The guide emphasizes the rationale behind experimental design, adherence to self-validating protocols, and the importance of robust analytical techniques.

Introduction: The Significance of 1-(Dimethoxymethyl)-2,4-difluorobenzene and Its Solubility

1-(Dimethoxymethyl)-2,4-difluorobenzene is a fluorinated aromatic compound of interest in synthetic chemistry. Its structural motifs, including the difluorinated benzene ring and the dimethoxymethyl group (a protected aldehyde), make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its metabolic stability and binding affinity.

The solubility of a compound is a critical physical property that dictates its utility in various applications. In drug development, solubility influences bioavailability and formulation strategies. In chemical synthesis, it is paramount for reaction kinetics, purification processes (such as recrystallization), and product formulation. A thorough understanding of the solubility of 1-(dimethoxymethyl)-2,4-difluorobenzene in different organic solvents is therefore essential for its effective application. This guide outlines the principles and a robust experimental protocol for determining this crucial parameter.

Foundational Principles: Predicting and Understanding Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This empirical rule states that a solute will dissolve best in a solvent that has a similar polarity.[1] 1-(Dimethoxymethyl)-2,4-difluorobenzene possesses both polar (ether linkages, C-F bonds) and non-polar (benzene ring) characteristics. The presence of highly polarized carbon-fluorine bonds can significantly influence the molecule's interactions.[2] Therefore, it is expected to exhibit a range of solubilities in various organic solvents.

To rationally select solvents for testing, it is useful to consider their relative polarities. The following table presents a selection of common organic solvents ordered by increasing polarity index, a relative measure of a solvent's polarity.[3][4]

Table 1: Properties of Common Organic Solvents

| Solvent | Formula | Boiling Point (°C) | Relative Polarity |

| Hexane | C₆H₁₄ | 69 | 0.009 |

| Toluene | C₇H₈ | 111 | 0.099 |

| Diethyl Ether | C₄H₁₀O | 35 | 0.117 |

| Dichloromethane | CH₂Cl₂ | 40 | 0.309 |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.207 |

| Acetone | C₃H₆O | 56 | 0.355 |

| Ethyl Acetate | C₄H₈O₂ | 77 | 0.228 |

| Isopropanol | C₃H₈O | 82 | 0.546 |

| Acetonitrile | C₂H₃N | 82 | 0.460 |

| Ethanol | C₂H₆O | 78 | 0.654 |

| Methanol | CH₄O | 65 | 0.762 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 0.444 |

| Water | H₂O | 100 | 1.000 |

| (Data compiled from various sources)[3] |

Based on its structure, 1-(dimethoxymethyl)-2,4-difluorobenzene is likely to be soluble in solvents of low to intermediate polarity, such as toluene, dichloromethane, THF, and ethyl acetate. Its solubility in highly polar solvents like water is expected to be low, while its solubility in non-polar solvents like hexane will depend on the overall balance of its molecular interactions.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[5][6] This method involves generating a saturated solution at a constant temperature and then measuring the concentration of the solute in that solution.[6]

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Step-by-Step Methodology

Materials and Equipment:

-

Pure 1-(dimethoxymethyl)-2,4-difluorobenzene

-

High-purity organic solvents (HPLC grade recommended)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Thermostatic shaker or incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Analytical instrumentation (e.g., HPLC-UV, GC-FID, or evaporating dish and oven for gravimetric analysis)

Protocol:

-

Preparation of Saturated Solution:

-